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bromide

Cat. No.: B1584625 Get Quote

For researchers, medicinal chemists, and professionals in drug development, the strategic

construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Among

the arsenal of synthetic methodologies, the Wittig reaction remains a paramount tool for its

reliability and stereochemical control. This guide provides an in-depth technical overview of

Acetonyltriphenylphosphonium bromide (CAS No. 2236-01-3), a versatile and stabilized Wittig

reagent, offering field-proven insights into its synthesis, properties, and diverse applications,

particularly in the formation of α,β-unsaturated ketones and other key synthetic intermediates.

Core Characteristics and Physicochemical
Properties
Acetonyltriphenylphosphonium bromide, systematically named (2-

oxopropyl)triphenylphosphanium bromide, is a quaternary phosphonium salt.[1] Its structure,

featuring a ketone functionality, renders the corresponding ylide "stabilized," a critical factor that

dictates its reactivity and the stereochemical outcome of the Wittig reaction.[2][3][4] This

stabilization, arising from the delocalization of the negative charge onto the adjacent carbonyl

group, makes the ylide less reactive and more selective compared to its non-stabilized

counterparts.[2][3]

A summary of its key physicochemical properties is presented below for quick reference.
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Property Value Source(s)

CAS Number 2236-01-3 [1]

Molecular Formula C₂₁H₂₀BrOP [1]

Molecular Weight 399.27 g/mol [1]

Appearance
White to off-white crystalline

powder
[5]

Melting Point 226-227 °C [6]

Solubility

Soluble in CH₂Cl₂, CHCl₃,

MeOH, EtOH, CH₃CN.

Insoluble in THF, Et₂O,

benzene, EtOAc.

Purity Typically ≥98% [6]

Synthesis and Purification: A Validated Protocol
The preparation of Acetonyltriphenylphosphonium bromide is a straightforward and high-

yielding process, typically achieved through the nucleophilic substitution of bromoacetone with

triphenylphosphine. This self-validating protocol ensures the reliable synthesis of the

phosphonium salt in a research laboratory setting.

Experimental Protocol: Synthesis of
Acetonyltriphenylphosphonium Bromide
Materials:

Triphenylphosphine (1.0 eq)

Bromoacetone (1.05 eq)

Anhydrous Benzene or Toluene

Anhydrous Diethyl Ether
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Procedure:

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve triphenylphosphine in anhydrous benzene or toluene under an inert

atmosphere (e.g., nitrogen or argon).

To this stirring solution, add bromoacetone dropwise at room temperature.

A white precipitate will begin to form almost immediately. Continue stirring at room

temperature for 12-24 hours to ensure the reaction goes to completion.

After the reaction period, collect the white solid by vacuum filtration.

Wash the crude product thoroughly with anhydrous diethyl ether to remove any unreacted

starting materials and impurities.

Dry the purified Acetonyltriphenylphosphonium bromide under vacuum to yield a white

crystalline solid.

Causality Behind Experimental Choices:

The use of anhydrous solvents is critical to prevent the hydrolysis of bromoacetone and the

formation of triphenylphosphine oxide as a byproduct.

An inert atmosphere minimizes side reactions, particularly the oxidation of

triphenylphosphine.

Washing with diethyl ether is effective for purification as the phosphonium salt is insoluble in

it, while the starting materials have some solubility.

The Wittig Reaction: Mechanism and
Stereochemical Control with a Stabilized Ylide
The primary application of Acetonyltriphenylphosphonium bromide is in the Wittig reaction to

synthesize α,β-unsaturated ketones. The stabilized nature of the acetonylide ylide, generated

in situ by deprotonation of the phosphonium salt with a suitable base, dictates a preference for

the formation of the thermodynamically more stable (E)-alkene.[2][3][4][7]
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Mechanism of the Wittig Reaction with Acetonylide
The reaction proceeds through the formation of a key four-membered ring intermediate, the

oxaphosphetane. For stabilized ylides, the initial nucleophilic addition to the carbonyl is

reversible, allowing for equilibration to the more stable anti-oxaphosphetane, which then

collapses to form the (E)-alkene and triphenylphosphine oxide.[2][7]

Ylide Formation

Wittig Reaction

Acetonyltriphenylphosphonium
Bromide

Acetonylide (Stabilized Ylide)Deprotonation

Base (e.g., NaH, NaOMe)

Oxaphosphetane
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Decomposition

Triphenylphosphine Oxide
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Caption: Workflow of the Wittig reaction using Acetonyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of an α,β-Unsaturated
Ketone
This protocol provides a robust method for the synthesis of an α,β-unsaturated ketone from an

aldehyde using Acetonyltriphenylphosphonium bromide.
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Materials:

Acetonyltriphenylphosphonium bromide (1.1 eq)

Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq)

Aldehyde (1.0 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add

Acetonyltriphenylphosphonium bromide and anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Carefully add the base (e.g., NaH) portion-wise to the stirring suspension. The formation of

the deep red or orange color of the ylide will be observed.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF

dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.
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Extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

α,β-unsaturated ketone.

Self-Validation and Causality:

The use of a strong base like NaH or K-tert-butoxide is necessary to deprotonate the

phosphonium salt to form the ylide.[8]

The reaction is typically performed at low temperatures initially to control the exothermic

ylide formation and then warmed to drive the reaction to completion.

The aqueous workup with NH₄Cl quenches any remaining base and ylide.

Purification by column chromatography is usually required to separate the desired alkene

from the triphenylphosphine oxide byproduct.

Diverse Applications in Synthesis
Beyond its role in the classic Wittig reaction, Acetonyltriphenylphosphonium bromide serves as

a versatile catalyst and reagent in various organic transformations.

Catalyst for Acetal and Thioacetal Formation
This phosphonium salt has been shown to be an excellent and selective catalyst for the

protection of aldehydes as acetals and thioacetals.[3] This application is particularly valuable in

multi-step syntheses where the selective protection of a carbonyl group is required.

Reagent for Acylation Reactions
Acetonyltriphenylphosphonium bromide can also be employed as a catalyst for the acylation of

alcohols, phenols, thiols, and amines.[9] This highlights its utility in the introduction of protecting

groups or the modification of functional groups within a molecule.
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Role in Natural Product and Pharmaceutical Synthesis
The synthesis of α,β-unsaturated ketones is a common motif in the construction of complex

natural products and pharmaceutically active molecules. While specific examples directly citing

Acetonyltriphenylphosphonium bromide in the total synthesis of a drug are not readily available

in the searched literature, the utility of the Wittig reaction with stabilized ylides is well-

established in these fields. For instance, the construction of the side chain of various steroid

compounds often involves the formation of an α,β-unsaturated ketone moiety, a transformation

for which this reagent is well-suited.[9]

Spectral Data for Characterization
Accurate characterization of Acetonyltriphenylphosphonium bromide is essential for its effective

use. The following spectral data provide key identifiers for this compound.

¹H and ¹³C NMR Spectroscopy
While a fully assigned spectrum from the search results is not available, typical chemical shifts

for similar phosphonium salts can be inferred.

Nucleus
Expected Chemical
Shift (ppm)

Multiplicity Assignment

¹H ~7.6-7.9 multiplet Phenyl protons

~5.5 doublet (J ≈ 15 Hz) -CH₂-

~2.3 singlet -CH₃

¹³C ~118-135 multiple signals Phenyl carbons

~204 singlet C=O

~45 doublet (J ≈ 50 Hz) -CH₂-

~30 singlet -CH₃

Note: The coupling between phosphorus and adjacent carbons and protons is a characteristic

feature in the NMR spectra of phosphonium salts.
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Infrared (IR) Spectroscopy
The IR spectrum of Acetonyltriphenylphosphonium bromide will exhibit characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch

~1720 Strong C=O stretch (ketone)

~1438 Strong P-C stretch

~1110 Strong P-C stretch

Safety and Handling
Acetonyltriphenylphosphonium bromide is an irritant to the skin, eyes, and respiratory tract.[1]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat, should be worn when handling this compound. All manipulations should be performed in a

well-ventilated fume hood. It is also noted to be hygroscopic and should be stored in a tightly

sealed container in a dry environment.[6]

Conclusion
Acetonyltriphenylphosphonium bromide is a highly valuable and versatile reagent for the

modern synthetic chemist. Its primary utility as a stabilized Wittig reagent allows for the reliable

and stereoselective synthesis of (E)-α,β-unsaturated ketones. Furthermore, its catalytic activity

in protection and acylation reactions expands its applicability in complex multi-step syntheses.

This guide provides the necessary technical information and validated protocols to enable

researchers and drug development professionals to effectively utilize this important synthetic

tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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